4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the same bicyclic core but differs in its functional groups.
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate: Another compound with a similar core structure but different substituents.
Uniqueness
4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide is unique due to its specific substituents and the resulting biological activity. Its structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
823811-35-4 |
---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-[(8-butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide |
InChI |
InChI=1S/C21H30N2O/c1-3-5-12-23-19-10-11-20(23)15-17(14-19)13-16-6-8-18(9-7-16)21(24)22-4-2/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H,22,24) |
InChI Key |
OYLVRDSCUNKOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2CCC1CC(=CC3=CC=C(C=C3)C(=O)NCC)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.